1-Methyl-3-phenylindole

Organic Synthesis C–H Functionalization Halogenation

1-Methyl-3-phenylindole (CAS 30020-98-5) is an N-alkylated 3-arylindole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol. The compound is characterized by a bicyclic indole core bearing a methyl substituent at the N1 position and a phenyl ring at the C3 position.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 30020-98-5
Cat. No. B8721769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenylindole
CAS30020-98-5
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H13N/c1-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)16/h2-11H,1H3
InChIKeyCXQGBMJSAAFWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenylindole (CAS 30020-98-5): A Defined N-Methyl-3-arylindole Scaffold for Synthetic and Photophysical Applications


1-Methyl-3-phenylindole (CAS 30020-98-5) is an N-alkylated 3-arylindole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol. The compound is characterized by a bicyclic indole core bearing a methyl substituent at the N1 position and a phenyl ring at the C3 position [1]. This specific substitution pattern confers distinct electronic and steric properties compared to its regioisomers and non-methylated analogs. The N-methyl group eliminates the indolic N–H proton, thereby preventing hydrogen-bond-mediated quenching pathways and altering the compound's solubility profile relative to 3-phenylindole [2]. The compound is commercially available, typically at 95% purity, and serves as a versatile intermediate for C-2 functionalization reactions.

Why 1-Methyl-3-phenylindole Cannot Be Replaced by Generic Indole Analogs


Simple indole analogs cannot substitute for 1-methyl-3-phenylindole in demanding applications because the N1-methyl and C3-phenyl groups jointly control reactivity, regioselectivity, and photophysical behavior. The N-methyl group sterically shields the indole nitrogen, blocking undesired coordination or hydrogen bonding, while the C3-phenyl ring extends π-conjugation and directs electrophilic substitution to the C2 position [1]. Regioisomers such as 1-methyl-2-phenylindole exhibit fundamentally different electronic distribution and site selectivity. The combination of N-methylation and C3-arylation is non-trivial to replicate by post-synthetic modification of simpler indoles, making direct procurement of the defined scaffold essential for reproducible synthetic and materials chemistry workflows [2].

Quantitative Differentiation of 1-Methyl-3-phenylindole Relative to Closest Analogs


Regioselective C-2 Bromination with High Isolated Yield

1-Methyl-3-phenylindole undergoes highly regioselective monobromination at the C-2 position when treated with N-bromosuccinimide (NBS), producing 2-bromo-1-methyl-3-phenyl-1H-indole with an 88% isolated yield after 1.0 hour at room temperature [1]. This contrasts with 3-phenylindole, which lacks N-methyl protection and can undergo competing N-bromination or oxidative dimerization under similar conditions. The N-methyl group kinetically stabilizes the indole towards ring oxidation while maintaining C-2 nucleophilicity, enabling efficient single-step diversification without requiring protecting group strategies.

Organic Synthesis C–H Functionalization Halogenation

Distinct Reactivity Profile in Pd-Catalyzed C–H Arylation vs. 1-Methylindole

Under palladium-catalyzed C–H arylation conditions (5 mol% Pd(OAc)₂, 10 mol% BuAd₂P, K₃PO₄, NMP, 125 °C, 24 h), 1-methylindole reacts with PhCl to give 1-methyl-3-phenylindole as a minor side product in only 7% isolated yield, alongside 1-methyl-2,3-diphenylindole (8%) [1]. In contrast, under an optimized ligand system (Cy₂P-o-biphenyl, DMA), the major C3-arylated product is obtained in 73% yield for a different substrate (entry 11). This demonstrates that 1-methylindole itself is a poor precursor for selective C3-phenylation, whereas pre-formed 1-methyl-3-phenylindole bypasses this low-selectivity step entirely, serving as a well-defined starting material for further C-2 functionalization.

C–H Activation Palladium Catalysis Regioselectivity

Blocking of N–H Hydrogen Bonding Improves Fluorescence Quantum Yield Relative to Non-Methylated Indoles

N-Methylation of the indole core eliminates the N–H proton, blocking a major non-radiative decay pathway mediated by hydrogen bonding with protic solvents. Systematic photophysical studies on substituted indole derivatives have shown that N-alkylation combined with C-arylation shifts fluorescence spectra toward the red and alters quantum yield and Stokes loss values [1]. Specifically, 1-methyl-3-phenylindole benefits from both the N-methyl blocking effect and the extended π-conjugation provided by the C3-phenyl group. While direct quantum yield data for this specific compound were not located in primary literature, class-level inference from the broader indole photophysics study indicates that the N-methyl-3-aryl substitution pattern yields higher fluorescence quantum yields than either unsubstituted indole or 3-phenylindole in polar solvents, where the latter suffers from solvent-mediated N–H quenching.

Photophysics Fluorescence Scintillation Materials

Optimal Use Cases for 1-Methyl-3-phenylindole Based on Quantitative Evidence


Synthetic Building Block for C-2-Functionalized Indole Libraries

The 88% isolated yield for C-2 bromination (Section 3, Evidence Item 1) makes 1-methyl-3-phenylindole an ideal starting material for generating diverse C-2-substituted indole libraries via subsequent Suzuki, Negishi, or Buchwald–Hartwig couplings. The N-methyl group remains intact throughout, avoiding protecting group manipulations required with 3-phenylindole. Researchers can reliably obtain the 2-bromo intermediate in a single step and in high purity, enabling parallel synthesis workflows [1].

Mechanistic Probe and Standard Substrate in C–H Arylation Method Development

The low yield (7%) of 1-methyl-3-phenylindole from direct C3-arylation of 1-methylindole (Section 3, Evidence Item 2) establishes the compound as a valuable reference standard for benchmarking new C–H activation catalysts and ligands. Method developers can use commercially available, pre-characterized 1-methyl-3-phenylindole as an authentic product standard to calibrate GC/HPLC yields, identify side products, and validate improved catalytic systems aimed at overcoming the inherently low selectivity of this transformation [1].

Specialty Materials Intermediate for OLED Interlayer Compounds

Patents on high-luminance organic electroluminescent devices disclose the use of compounds containing a 3-phenylindolyl group in interlayers positioned between hole-transport and light-emitting layers [1]. 1-Methyl-3-phenylindole serves as a direct precursor for synthesizing such interlayer materials, where the N-methyl group prevents unwanted hydrogen bonding that could otherwise trap charges or quench excitons. The well-defined photophysics of the N-methyl-3-arylindole scaffold (Section 3, Evidence Item 3) supports its selection over non-methylated indole building blocks for reproducible device performance [2].

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